tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
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Overview
Description
tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate is a synthetic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom attached to the pyrrolo[3,2-c]pyridine core, which is further esterified with a tert-butyl acetate group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: The pyrrolo[3,2-c]pyridine core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions.
Introduction of the Iodine Atom: The iodine atom is introduced through a halogenation reaction, where the pyrrolo[3,2-c]pyridine core is treated with an iodine source, such as iodine monochloride, in the presence of a suitable oxidizing agent.
Esterification with tert-Butyl Acetate: The final step involves the esterification of the iodinated pyrrolo[3,2-c]pyridine with tert-butyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield corresponding reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, and organolithium compounds are used under anhydrous conditions.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used under inert atmosphere.
Major Products Formed
Substitution: Formation of derivatives with functional groups such as azides, nitriles, and alkyl groups.
Oxidation: Formation of ketones, aldehydes, and carboxylic acids.
Reduction: Formation of alcohols and amines.
Scientific Research Applications
tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves its interaction with molecular targets, such as enzymes and receptors. The iodine atom and the pyrrolo[3,2-c]pyridine core play crucial roles in binding to active sites and modulating biological activity . The compound can inhibit or activate specific pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate is unique due to its specific substitution pattern and the presence of the tert-butyl acetate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15IN2O2 |
---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate |
InChI |
InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)6-10-12(14)8-7-15-5-4-9(8)16-10/h4-5,7,16H,6H2,1-3H3 |
InChI Key |
KPYXAGCCNDSZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C2=C(N1)C=CN=C2)I |
Origin of Product |
United States |
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